molecular formula C19H15FN4O B2882073 3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 865657-97-2

3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2882073
CAS No.: 865657-97-2
M. Wt: 334.354
InChI Key: GHFABQDLEKARQV-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidin core with fluorophenyl and methoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as 4-fluorophenylhydrazine and 4-methoxyphenylhydrazine, with a suitable pyrazolopyrimidinone derivative under acidic conditions. The reaction mixture is then heated to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more viable for commercial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to the formation of various derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or biological probes.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the design of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

  • 3-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

  • 3-(4-Methoxyphenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Uniqueness: 3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its dual substitution pattern, which can influence its chemical reactivity and biological activity. This dual substitution provides a unique balance of properties that may not be present in similar compounds.

Properties

IUPAC Name

3-(4-fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c1-25-15-8-4-12(5-9-15)16-10-22-19-17(11-23-24(19)18(16)21)13-2-6-14(20)7-3-13/h2-11H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFABQDLEKARQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)F)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666395
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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